molecular formula C17H24N4O2 B5558128 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine

1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine

Cat. No. B5558128
M. Wt: 316.4 g/mol
InChI Key: XFHPMOTUPXZBNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine" typically involves multi-step organic reactions. A study by Kumar et al. (2004) details the synthesis of a related compound where a precursor was synthesized in five steps with a 30% overall yield, demonstrating the complexity and challenge in synthesizing such molecules (Kumar et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been elucidated using various spectroscopic techniques and X-ray crystallography. Naveen et al. (2015) characterized a structurally related compound, confirming its structure through X-ray diffraction studies and revealing details such as the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of multiple functional groups. For example, Deruiter et al. (1987) explored the reactions of isopropylidene-substituted pyrazolin-5-ones, which share some structural similarities, under various conditions, highlighting the influence of steric factors on their reactivity (Deruiter et al., 1987).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be deduced from their molecular structure. Raghuvarman et al. (2014) reported on the crystal structures of similar compounds, noting the influence of substituents on the conformation and packing in the crystal lattice (Raghuvarman et al., 2014).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are dictated by the functional groups present in the molecule. The study of similar compounds by Koshetova et al. (2022) involved synthesizing and analyzing the structure of pyrazolo[4,3-c]pyridine derivatives, providing insights into their chemical behavior (Koshetova et al., 2022).

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds has focused on the synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines, which are significant in the development of new pharmaceuticals and materials. For instance, Latif et al. (2003) discussed the facile one-pot synthesis of novel polyfunctional pyrazolyl-substituted monocyclic pyridines, which shows the versatility of similar compounds in creating complex molecules for various applications (Latif, Rady, & Döupp, 2003).

Biological Evaluation and Potential Applications

Compounds with structures related to "1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine" have been evaluated for their antiviral and cytotoxic properties. El-Subbagh et al. (2000) synthesized a series of compounds that showed activity against herpes simplex virus and human immunodeficiency virus, as well as broad-spectrum antitumor activity, highlighting the potential of such compounds in therapeutic applications (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).

Crystal Structure Analysis

Understanding the crystal structure of these compounds is crucial for their application in drug design and material science. Raghuvarman et al. (2014) analyzed the crystal structures of compounds similar to the one , providing insights into their conformational properties and how these properties may influence their biological activity and material characteristics (Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014).

Advanced Synthesis Techniques

Research on related compounds also explores advanced synthesis techniques that could be applicable to "1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine". Dondoni and Nuzzi (2006) described a method for accessing piperidine imino-C-glycosides via stereoselective aminohomologation of pyranoses, showcasing innovative approaches to constructing complex molecules that could be relevant for synthesizing a wide range of related compounds (Dondoni & Nuzzi, 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain isoxazole, pyrazole, or piperidine rings have various biological activities .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it’s intended for use as a drug, further studies would be needed to determine its efficacy, safety, and mechanism of action .

properties

IUPAC Name

(3-propan-2-yl-1,2-oxazol-5-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-13(2)15-12-16(23-19-15)17(22)21-10-4-3-6-14(21)7-11-20-9-5-8-18-20/h5,8-9,12-14H,3-4,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHPMOTUPXZBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)N2CCCCC2CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine

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